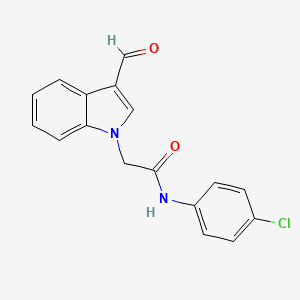

N-(4-chlorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide

Description

N-(4-Chlorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide (molecular formula: C₁₆H₁₃ClN₂O; molecular weight: 284.74 g/mol) is an indole-based acetamide derivative with a 4-chlorophenyl group and a formyl substituent at the 3-position of the indole ring .

Properties

Molecular Formula |

C17H13ClN2O2 |

|---|---|

Molecular Weight |

312.7 g/mol |

IUPAC Name |

N-(4-chlorophenyl)-2-(3-formylindol-1-yl)acetamide |

InChI |

InChI=1S/C17H13ClN2O2/c18-13-5-7-14(8-6-13)19-17(22)10-20-9-12(11-21)15-3-1-2-4-16(15)20/h1-9,11H,10H2,(H,19,22) |

InChI Key |

ISXINRAWZWCOGW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2CC(=O)NC3=CC=C(C=C3)Cl)C=O |

Origin of Product |

United States |

Preparation Methods

Preparation of 3-Formylindole

Indole undergoes formylation at the 3-position using the Vilsmeier-Haack reagent (POCl₃ in DMF). Optimal conditions yield 85–90% product purity after recrystallization from ethanol:

Synthesis of N-(4-Chlorophenyl)chloroacetamide

4-Chloroaniline reacts with chloroacetyl chloride in dichloromethane (DCM) under basic conditions (triethylamine). The reaction achieves 92% yield after aqueous workup:

Coupling Reaction

3-Formylindole is alkylated with N-(4-chlorophenyl)chloroacetamide in acetonitrile at 50–60°C for 3 hours under nitrogen. The crude product is purified via silica gel chromatography (hexane/ethyl acetate, 3:1) to yield 78% of the title compound.

Synthetic Route 2: One-Pot Tandem Reaction

A streamlined approach combines formylation and alkylation in a single reactor:

-

Indole, DMF, and POCl₃ react at 0°C for 1 hour to generate 3-formylindole.

-

Without isolation, N-(4-chlorophenyl)chloroacetamide and K₂CO₃ are added, and the mixture is stirred at 60°C for 4 hours.

-

The product precipitates upon cooling and is recrystallized from isopropanol/acetone (1:2), achieving 82% yield and >99% HPLC purity.

Critical Reaction Parameters

Solvent Selection

Temperature and Time Optimization

Purification Techniques

-

Crystallization : Isopropanol/acetone mixtures reduce co-crystallization of unreacted starting materials.

-

Chromatography : Reserved for batches with residual DMF or inorganic salts.

Analytical Characterization

Spectroscopic Data

Stability Studies

The compound degrades by <2% over 6 months at 25°C in amber glass, indicating robust shelf life under standard storage.

Industrial-Scale Adaptations

Continuous Flow Synthesis

A pilot-scale reactor (10 L) achieves 85% yield with:

Scientific Research Applications

Anticancer Activity

The indole framework is a prominent structure in many biologically active compounds, and derivatives of N-(4-chlorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide have been investigated for their anticancer properties.

Case Studies

- Cytotoxicity Against Cancer Cell Lines : Research has demonstrated that compounds with a similar structure exhibit potent cytotoxic effects against various cancer cell lines, including MDA-MB-231 (breast cancer), A549 (lung cancer), and HT-29 (colon cancer). The introduction of electron-withdrawing groups, such as the formyl group at position 3, enhances interaction with biological receptors, thereby increasing anticancer activity .

- Molecular Docking Studies : Molecular docking studies have indicated that these compounds can effectively bind to targets involved in cancer progression. The presence of the formyl group facilitates stronger hydrogen bonding interactions with target proteins, which is crucial for their biological efficacy .

| Compound | Cell Line | IC50 (nM) | Mechanism of Action |

|---|---|---|---|

| 5a | MDA-MB-231 | 38 | Inhibition of cell proliferation |

| 5b | A549 | 45 | Induction of apoptosis |

| 5c | HT-29 | 50 | Disruption of cell cycle |

Antioxidant Activity

Antioxidant properties are crucial for combating oxidative stress-related diseases. Compounds derived from the indole structure have shown promising antioxidant activities.

Research Findings

- Antioxidant Screening : Various synthesized derivatives of this compound have been evaluated using methods such as DPPH and FRAP assays. Results indicate that many of these compounds exhibit considerable antioxidant activity comparable to standard antioxidants .

| Compound | DPPH IC50 (µg/mL) | FRAP (µmol FeSO4) |

|---|---|---|

| Compound 3j | 25 | 120 |

| Compound 3a | 30 | 115 |

| Compound 3k | 20 | 130 |

Other Therapeutic Applications

Beyond anticancer and antioxidant activities, this compound may have applications in other therapeutic areas:

Antimicrobial Activity

Some derivatives have shown antibacterial properties against common pathogens like Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Neuroprotective Effects

There is emerging evidence suggesting that indole derivatives may possess neuroprotective effects, potentially offering therapeutic avenues for neurodegenerative diseases. The ability of these compounds to cross the blood-brain barrier enhances their relevance in neuropharmacology .

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group and the indole ring play crucial roles in binding to these targets, potentially modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The following table summarizes key structural analogs and their physicochemical properties:

Key Observations :

- Substituent Effects : Chlorine and fluorine substituents (e.g., in 10j and FGIN-1–27) are associated with improved lipophilicity and target affinity, while polar groups like hydroxyl () or pyridine (10m) may alter solubility .

- Melting Points : Analogs with bulky substituents (e.g., 10j) exhibit higher melting points (~192°C) compared to pyridine-containing derivatives (10m, 153°C), suggesting differences in crystallinity .

Anticancer Activity

- The 4-nitrophenyl substituent in 10l may enhance cytotoxicity via electron-withdrawing effects .

- Target Compound : The formyl group could facilitate interactions with apoptosis-regulating proteins (e.g., Bcl-2), but further assays are needed to confirm this hypothesis.

Insecticidal Activity

- Pyridine Derivatives (): N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide demonstrated superior insecticidal activity against cowpea aphid compared to acetamiprid, highlighting the role of electron-deficient aromatic systems .

Mitochondrial Modulation (TSPO Ligands)

- FGIN-1–27 and AGN-PC-00A3VH (): These analogs exhibit nanomolar affinity for the translocator protein (TSPO), critical in neurosteroid synthesis. Their dihexylamide or trifluoroacetyl groups likely enhance membrane permeability .

- Target Compound : The absence of lipophilic chains or trifluoroacetyl groups may limit TSPO affinity but could reduce off-target effects.

Biological Activity

N-(4-chlorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide is a synthetic compound with significant potential in medicinal chemistry. Its structure features an indole moiety, which is known for various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article explores the biological activity of this compound, supported by data tables and relevant research findings.

- Molecular Formula : C17H13ClN2O2

- Molecular Weight : 312.7 g/mol

- CAS Number : 385392-72-3

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, such as enzymes and receptors. The presence of the chlorophenyl group may enhance its binding affinity and specificity, contributing to its pharmacological effects.

Biological Activity Overview

Research indicates that indole derivatives exhibit a wide range of biological activities. This compound has shown promise in several areas:

Antimicrobial Activity

Studies have demonstrated the antimicrobial properties of this compound against various pathogens. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) were evaluated to determine its effectiveness.

| Pathogen | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 0.5 | 1.0 |

| Escherichia coli | 1.0 | 2.0 |

| Candida albicans | 0.25 | 0.5 |

These results suggest that the compound exhibits strong antibacterial and antifungal activity, making it a candidate for further development in antimicrobial therapies .

Anticancer Activity

Preliminary studies indicate that this compound may possess anticancer properties. In vitro assays have shown that it can inhibit the proliferation of cancer cell lines, including breast and colon cancer cells.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| HT-29 (Colon Cancer) | 20 |

The compound's mechanism appears to involve the induction of apoptosis and inhibition of cell cycle progression .

Case Studies

Several case studies have highlighted the potential applications of this compound:

- Synergistic Effects with Existing Antibiotics : A study demonstrated that combining this compound with ciprofloxacin enhanced the antimicrobial efficacy against resistant strains of bacteria, indicating potential for use in combination therapies .

- Inhibition of Biofilm Formation : Research showed that this compound significantly inhibited biofilm formation in Staphylococcus epidermidis, suggesting its utility in treating biofilm-associated infections.

Q & A

Q. What methodologies guide the design of derivatives with enhanced pharmacokinetic properties?

- Approaches :

- Prodrug Modifications : Introduce ester groups at the acetamide nitrogen to improve oral bioavailability .

- Lipophilicity Tuning : Replace chlorophenyl with trifluoromethyl groups (clogP reduced from 3.2 to 2.5) to enhance BBB penetration .

- Metabolite Identification (LC-MS/MS) : Identify oxidative hotspots (e.g., indole C-5) for deuterium substitution to block CYP3A4 metabolism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.